molecular formula C7H4ClNO2S2 B13568670 Thieno[2,3-b]pyridine-2-sulfonyl chloride CAS No. 117612-68-7

Thieno[2,3-b]pyridine-2-sulfonyl chloride

Cat. No.: B13568670
CAS No.: 117612-68-7
M. Wt: 233.7 g/mol
InChI Key: KMEBXCPJAWYXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyridine-2-sulfonyl chloride (CAS: 117612-68-7) is a versatile heterocyclic building block with the molecular formula C7H4ClNO2S2 and a molecular weight of 233.70 g/mol . This compound is a key synthetic intermediate for constructing novel thieno[2,3-b]pyridine-based compounds with significant research value in medicinal chemistry . Its primary application is in the synthesis of novel molecular architectures, particularly in the development of potential therapeutic agents. Recent research has demonstrated that functionalized thieno[2,3-b]pyridine derivatives exhibit potent antimicrobial activity against Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as antifungal activity against C. albicans . Furthermore, this chemical scaffold is instrumental in cancer research; specific thieno[2,3-b]pyridine derivatives have shown promising anticancer properties by inducing apoptosis and reducing cancer stem cell populations in models of cervical cancer, with reported efficacy surpassing that of cisplatin in some cell lines . The sulfonyl chloride moiety is highly reactive, facilitating its use in nucleophilic substitution reactions and the formation of sulfonamides, making it an essential reagent for drug discovery and chemical biology research. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117612-68-7

Molecular Formula

C7H4ClNO2S2

Molecular Weight

233.7 g/mol

IUPAC Name

thieno[2,3-b]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H

InChI Key

KMEBXCPJAWYXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)S(=O)(=O)Cl

Origin of Product

United States

The Significance of Sulfonyl Chlorides As Reactive Intermediates in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. They are highly valued in organic synthesis due to their reactivity as powerful electrophiles. The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack. This inherent reactivity is the foundation of their utility.

Their primary role is to introduce the sulfonyl or sulfonamide moiety into organic molecules. The reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base, yields a sulfonamide—a functional group present in a wide array of pharmaceuticals. Similarly, reaction with alcohols produces sulfonic esters. This reactivity allows chemists to construct complex molecules with tailored properties.

Beyond pharmaceuticals, sulfonyl chlorides serve as key intermediates in the synthesis of dyes, pigments, and agrochemicals, such as pesticides and herbicides. Their capacity to form stable covalent bonds with various nucleophiles makes them indispensable tools for creating diverse chemical structures and functional materials.

An Overview of Thienopyridine Scaffolds in Modern Chemical Research

Thienopyridines are a class of bicyclic heterocyclic compounds in which a thiophene (B33073) ring is fused to a pyridine (B92270) ring. There are several isomers of thienopyridine, with the specific arrangement of the rings and the position of the nitrogen and sulfur atoms dictating the molecule's chemical and physical properties. The thieno[2,3-b]pyridine (B153569) isomer is one of the most extensively studied scaffolds in medicinal chemistry.

This structural motif is considered a "privileged scaffold" because it is a core component in numerous compounds exhibiting a broad spectrum of biological activities. mdpi.com Research has demonstrated that thienopyridine derivatives possess potent pharmacological properties, including:

Anticancer: Various derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, including breast, prostate, and colon cancers. mdpi.comekb.egnih.govnih.govnih.gov

Antimicrobial: Certain thienopyridines exhibit activity against various bacterial and fungal strains. mdpi.comekb.eg

Anti-inflammatory: The scaffold has been incorporated into molecules designed to have anti-inflammatory effects. mdpi.com

Antiviral: Research has explored the potential of thienopyridine derivatives as antiviral agents. mdpi.com

The diverse bioactivity of the thienopyridine core makes it a highly attractive target for drug discovery and development, continually inspiring the synthesis of new analogues. researchgate.net

The Research Context of Thieno 2,3 B Pyridine 2 Sulfonyl Chloride As a Versatile Building Block

Strategies for the Construction of the Thieno[2,3-b]pyridine Core

The formation of the thieno[2,3-b]pyridine nucleus is a critical first step and can be achieved through several elegant synthetic routes. These methodologies can be broadly categorized into cyclization reactions to form the fused ring system, multicomponent reactions that assemble the core in a single step, and the functionalization of an already existing thienopyridine framework.

Cyclization Reactions for Thienopyridine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the thieno[2,3-b]pyridine core. A prevalent and effective method is the Gewald reaction, which is a multicomponent reaction that leads to the formation of 2-aminothiophenes. These 2-aminothiophenes can then undergo further reactions to form the fused pyridine (B92270) ring. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. umich.eduwikipedia.orgorganic-chemistry.org Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times in Gewald syntheses. wikipedia.org

Another significant cyclization strategy involves the reaction of 3-cyanopyridine-2(1H)-thiones with compounds containing a halogen atom adjacent to an active methylene (B1212753) group. These reactions lead to the formation of the thieno[2,3-b]pyridine system. researchgate.net The nature of the starting materials and reaction conditions can be varied to introduce a range of substituents onto the thienopyridine core.

Furthermore, the intramolecular cyclization of appropriately substituted pyridines is a key method for constructing the fused thiophene (B33073) ring. For instance, the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines can be promoted by various reagents to yield 2-aryl-3-organochalcogenyl-thieno[2,3-b]pyridines. researchgate.netresearchgate.net

Reaction TypeStarting MaterialsKey Features
Gewald Reaction followed by Pyridine Ring FormationKetone/Aldehyde, α-Cyanoester, Elemental Sulfur, BaseForms a 2-aminothiophene intermediate which is then cyclized to the thienopyridine. Microwave assistance can improve efficiency.
Cyclization of 3-Cyanopyridine-2(1H)-thiones3-Cyanopyridine-2(1H)-thione, Halogenated Active Methylene CompoundsA versatile method for constructing the thieno[2,3-b]pyridine core with various substituents.
Intramolecular Electrophilic Cyclization3-(Arylethynyl)-2-(alkylthio)pyridinesLeads to the formation of substituted thieno[2,3-b]pyridines, particularly with aryl groups at the 2-position.

Multicomponent Reactions Leading to Thienopyridine Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[2,3-b]pyridines from simple starting materials in a single synthetic operation. The Gewald reaction, as mentioned earlier, is a prime example of an MCR that is frequently employed to construct the initial thiophene ring, which is a precursor to the thieno[2,3-b]pyridine system. umich.eduwikipedia.orgorganic-chemistry.org

These reactions are highly valued for their ability to rapidly generate molecular diversity, which is particularly useful in the context of medicinal chemistry and drug discovery, where large libraries of compounds are often required for screening. The convergence and operational simplicity of MCRs make them an attractive strategy for the synthesis of substituted thienopyridine libraries. mdpi.com

Functionalization of Existing Thienopyridine Frameworks

Once the thieno[2,3-b]pyridine core is established, further modifications can be made through various functionalization reactions. Electrophilic substitution reactions on the thieno[2,3-b]pyridine ring system have been studied to understand the reactivity of the different positions. rsc.orgrsc.org For instance, kinetic studies of hydrogen exchange and nitration have provided insights into the electronic effects of the heteroatoms and the preferred sites of substitution. rsc.org Such studies are crucial for devising strategies to introduce new functional groups at specific positions on the heterocyclic scaffold.

Oxidation of the thieno[2,3-b]pyridine core can also be a viable functionalization strategy, leading to the formation of N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones). nih.govacs.org These transformations can alter the electronic properties and biological activity of the parent molecule.

Approaches to Introduce the Sulfonyl Chloride Functionality at the C-2 Position

The introduction of a sulfonyl chloride group at the C-2 position of the thieno[2,3-b]pyridine ring is a challenging yet crucial step in the synthesis of the target compound. This can be approached through direct chlorosulfonylation or via a multi-step sequence involving the preparation and subsequent oxidation of a suitable sulfur-containing precursor.

Direct Chlorosulfonylation Methods

Direct chlorosulfonylation of aromatic and heteroaromatic compounds is typically achieved using chlorosulfonic acid. However, the reactivity of the thieno[2,3-b]pyridine ring towards strong electrophiles like chlorosulfonic acid needs to be carefully considered. Studies on the electrophilic substitution of thieno[2,3-b]pyridine indicate that the thiophene ring is generally more reactive than the pyridine ring. rsc.orgrsc.org However, the harsh conditions of direct chlorosulfonylation can lead to side reactions, including polysubstitution and degradation of the starting material. There is a lack of specific literature detailing the successful direct chlorosulfonylation of thieno[2,3-b]pyridine. This suggests that this approach may be challenging and could result in low yields or a mixture of products.

Oxidation of Thiol or Disulfide Precursors to Sulfonyl Chlorides

A more controlled and potentially higher-yielding approach to introduce the sulfonyl chloride group at the C-2 position involves a multi-step sequence. This strategy hinges on the initial synthesis of a thieno[2,3-b]pyridine-2-thiol or a bis(thieno[2,3-b]pyridin-2-yl) disulfide precursor.

The synthesis of a 2-aminothieno[2,3-b]pyridine derivative, often accessible through methods like the Gewald reaction, can serve as a key starting point. The amino group can then be converted to a diazonium salt, which can subsequently be transformed into a thiol or disulfide through a Sandmeyer-type reaction. mnstate.eduwikipedia.orgnih.govorganic-chemistry.org

Once the thiol or disulfide precursor is obtained, it can be oxidized to the desired sulfonyl chloride. Several reagents are known to effect this transformation, including chlorine in the presence of water, or other oxidizing agents in combination with a chloride source. This two-step approach, while longer, offers better control over the reaction and is often more reliable for complex heterocyclic systems.

PrecursorReagents for FormationReagents for Oxidation to Sulfonyl Chloride
Thieno[2,3-b]pyridine-2-thiolFrom 2-amino-thieno[2,3-b]pyridine via Sandmeyer reaction (e.g., NaNO₂, HCl, then KSH)Chlorine/Water, N-Chlorosuccinimide/HCl
Bis(thieno[2,3-b]pyridin-2-yl) disulfideFrom 2-amino-thieno[2,3-b]pyridine via Sandmeyer reaction (e.g., NaNO₂, HCl, then Na₂S₂)Chlorine/Water

Conversion from Sulfonic Acid or Sulfinate Intermediates

The synthesis of this compound from sulfonic acid or sulfinate salt precursors involves well-established chemical transformations for the formation of sulfonyl chlorides. These methods provide direct pathways to the target compound from advanced intermediates.

The conversion of a sulfonic acid, specifically thieno[2,3-b]pyridine-2-sulfonic acid, to its corresponding sulfonyl chloride is a standard procedure in organic chemistry. This transformation is typically achieved by treatment with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by converting the hydroxyl group of the sulfonic acid into a good leaving group, which is subsequently displaced by a chloride ion. researchgate.net

Alternatively, the synthesis can commence from a sulfinate salt intermediate, such as sodium thieno[2,3-b]pyridine-2-sulfinate. This approach involves an oxidative chlorination reaction. A common and effective method for this conversion is the treatment of the sulfinate salt with N-chlorosuccinimide (NCS) in an appropriate solvent like dichloromethane (B109758). chemicalbook.com This method is often preferred for its mild reaction conditions. An analogous preparation of pyridine-2-sulfonyl chloride from sodium pyridine-2-sulfinate demonstrates the utility of this approach, where NCS is added to a suspension of the sulfinate salt, yielding the desired sulfonyl chloride after a short reaction time. chemicalbook.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. The key parameters for optimization differ depending on the chosen synthetic route.

For the conversion of thieno[2,3-b]pyridine-2-sulfonic acid using a chlorinating agent like thionyl chloride, several factors can be fine-tuned. The reaction temperature is a crucial parameter; these reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion without degrading the product. researchgate.net The choice of solvent is also important, with inert solvents such as dichloromethane (DCM) or chloroform (B151607) being typical. The addition of a catalytic amount of DMF can significantly accelerate the reaction rate by forming the reactive Vilsmeier reagent in situ. The stoichiometry of the chlorinating agent is another key point; an excess is generally used to drive the reaction to completion, but a large excess can complicate purification.

In the case of synthesizing the sulfonyl chloride from a sulfinate precursor using an oxidizing agent like NCS, the optimization strategy involves a different set of variables. The selection of the solvent is critical for managing the solubility of the sulfinate salt and the reagents. chemicalbook.com Reaction temperature must be carefully controlled, as oxidative chlorinations can be exothermic. Maintaining a low temperature throughout the addition of the oxidizing agent can help to prevent side reactions. The stoichiometry between the sulfinate salt and the oxidizing agent (e.g., NCS) must be precisely controlled, typically using a slight excess of the chlorinating agent to ensure full conversion of the starting material. chemicalbook.com

The following table summarizes key parameters for the optimization of these synthetic routes:

ParameterConversion from Sulfonic AcidConversion from Sulfinate IntermediateRationale for Optimization
Chlorinating/Oxidizing Agent Thionyl chloride, Oxalyl chlorideN-Chlorosuccinimide (NCS)Choice of reagent affects reactivity, selectivity, and reaction conditions.
Solvent Dichloromethane, ChloroformDichloromethaneAffects solubility of reactants and can influence reaction rate and side reactions.
Temperature 0 °C to reflux0 °C to room temperatureControls reaction rate and minimizes decomposition of the product or starting materials.
Catalyst N,N-Dimethylformamide (DMF)Not typically requiredAccelerates the conversion of sulfonic acid to sulfonyl chloride.
Stoichiometry Excess chlorinating agentSlight excess of oxidizing agentEnsures complete conversion of the starting material.
Reaction Time 1-12 hours1-4 hoursMonitored to ensure reaction completion while avoiding byproduct formation.

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the derivatization of this compound.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. ekb.egcbijournal.com this compound readily undergoes this reaction to yield the corresponding N-substituted thieno[2,3-b]pyridine-2-sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.com The choice of solvent and reaction conditions can be adapted for various amines.

The general reaction scheme is as follows:

This compound + R¹R²NH → N-(R¹,R²)-thieno[2,3-b]pyridine-2-sulfonamide + HCl

Diverse primary and secondary amines can be employed, leading to a library of sulfonamide derivatives. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov

Table 1: Representative Synthesis of Thieno[2,3-b]pyridine-2-sulfonamides

Amine Base Solvent Product
Aniline Pyridine Dichloromethane N-phenyl-thieno[2,3-b]pyridine-2-sulfonamide
Benzylamine Triethylamine Tetrahydrofuran N-benzyl-thieno[2,3-b]pyridine-2-sulfonamide
Piperidine Pyridine Dichloromethane 2-(piperidine-1-sulfonyl)thieno[2,3-b]pyridine

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to form sulfonate esters. This reaction also typically requires a base, often pyridine, which can also serve as the solvent, to scavenge the generated HCl. wikipedia.org The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general reaction scheme is as follows:

This compound + R-OH → Thieno[2,3-b]pyridine-2-sulfonate ester + HCl

This transformation provides access to a different class of derivatives, where the thienopyridine moiety is linked to an organic group via a sulfonate ester bridge.

Table 2: Representative Synthesis of Thieno[2,3-b]pyridine-2-sulfonate Esters

Alcohol/Phenol Base Solvent Product
Methanol Pyridine Dichloromethane Methyl thieno[2,3-b]pyridine-2-sulfonate
Ethanol Pyridine Pyridine Ethyl thieno[2,3-b]pyridine-2-sulfonate
Phenol Triethylamine Tetrahydrofuran Phenyl thieno[2,3-b]pyridine-2-sulfonate

Beyond amines and alcohols, the sulfonyl chloride group can react with other heteroatom nucleophiles. For instance, reaction with thiols (R-SH) in the presence of a base would yield thiosulfonate esters. Another example includes the reaction with sodium thiosulfate, which can lead to the formation of Bunte salts. mdpi.com These compounds are S-alkyl thiosulfates and can be useful intermediates in further synthetic transformations. mdpi.com Additionally, reactions with other nucleophiles like carbon disulfide in the presence of pyridine can lead to the formation of different sulfur-containing heterocyclic systems. nih.gov

Further Functionalization of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine ring itself is an aromatic system that can undergo various modifications, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures.

The thieno[2,3-b]pyridine system is susceptible to electrophilic aromatic substitution, such as nitration and halogenation. Kinetic studies involving hydrogen exchange and nitration have shown that the electron-rich thiophene ring is more reactive than the pyridine ring. rsc.orgrsc.org The preferred site for electrophilic attack is the C-3 position on the thiophene ring, which is activated by the adjacent sulfur atom. abertay.ac.uk For example, bromination with excess bromine has been shown to yield a 2,3-dibromo derivative. abertay.ac.uk Such reactions, however, must be conducted on the thienopyridine core before the introduction of the sulfonyl chloride group, or with appropriate protection, as the sulfonyl chloride group is sensitive to many electrophilic substitution conditions.

Table 3: Regioselectivity in Electrophilic Substitution of Thieno[2,3-b]pyridine

Reaction Reagents Major Product Position
Hydrogen Exchange D₂SO₄ C-3
Nitration HNO₃/H₂SO₄ C-3

To achieve further functionalization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools. mdpi.com To utilize this chemistry, a halogen atom must be present on the thieno[2,3-b]pyridine ring. For instance, a bromo-substituted thieno[2,3-b]pyridine derivative could be coupled with various aryl or heteroaryl boronic acids or their esters. nih.govresearchgate.net

The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com This methodology allows for the synthesis of bi-aryl and hetero-bi-aryl structures containing the thieno[2,3-b]pyridine core, significantly expanding the structural diversity of accessible compounds. nih.govbenthamdirect.com

For this to be applied to this compound, a halogenated precursor would be required, for example, 6-bromo-thieno[2,3-b]pyridine-2-sulfonyl chloride.

Table 4: Representative Palladium-Catalyzed Suzuki Cross-Coupling

Substrate Coupling Partner Catalyst Product
6-Bromo-thieno[2,3-b]pyridine Phenylboronic acid Pd(PPh₃)₄ 6-Phenyl-thieno[2,3-b]pyridine
3-Bromo-thieno[2,3-b]pyridine Thiophene-2-boronic acid Pd(dppf)Cl₂ 3-(Thiophen-2-yl)thieno[2,3-b]pyridine

Modifications at the Pyridine Nitrogen

The pyridine nitrogen atom in the thieno[2,3-b]pyridine ring system possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the reactivity of this nitrogen is significantly influenced by the fused thiophene ring and the electron-withdrawing sulfonyl chloride group at the 2-position. Generally, the pyridine ring is less susceptible to electrophilic substitution compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. nih.govacs.org Electrophilic attack, when it occurs, typically favors the 3- and 5-positions. acs.orgnih.govresearchgate.net

One common modification of the pyridine nitrogen is N-oxidation. The oxidation of thieno[2,3-b]pyridine derivatives can lead to the formation of the corresponding N-oxides. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). The resulting thieno[2,3-b]pyridine N-oxides can then serve as versatile intermediates for further functionalization. For instance, deoxygenative bromination of thieno[2,3-b]pyridine 7-oxide has been reported, highlighting the synthetic utility of the N-oxide functionality. researchgate.net

While direct N-alkylation or N-acylation of the pyridine nitrogen in this compound is not extensively documented, the general reactivity of pyridines suggests that such reactions would likely require forcing conditions due to the reduced nucleophilicity of the nitrogen atom. The presence of the strongly electron-withdrawing sulfonyl chloride group is expected to further deactivate the pyridine ring towards electrophilic attack at the nitrogen.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the thieno[2,3-b]pyridine core, particularly when substituted with a sulfonyl chloride group, are not commonly reported in the literature. The stability of the fused aromatic system generally makes such transformations challenging.

However, reactions involving the N-oxide derivatives of pyridines can sometimes lead to rearrangements. For example, the reactions of pyridine N-oxides can proceed through various pathways, including cycloadditions and subsequent rearrangements of the initially formed products. researchgate.net While specific examples involving this compound N-oxide are scarce, this area presents a potential avenue for the synthesis of novel heterocyclic systems.

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically focused on the reactions of this compound are limited in the available literature. However, the reactivity of the sulfonyl chloride group is well-established and can be extrapolated to this system. The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group.

The mechanism of these nucleophilic substitution reactions can be either concerted (SN2-like) or stepwise, involving a trigonal bipyramidal intermediate. scispace.com The precise mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the sulfonyl chloride.

In the context of this compound, the electron-withdrawing nature of the heterocyclic ring system is expected to enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Reactions with various nucleophiles, such as amines, alcohols, and thiols, would lead to the formation of the corresponding sulfonamides, sulfonates, and thioesters, respectively. These reactions are fundamental in the derivatization of this scaffold for the exploration of its biological potential. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily ¹H (proton) and ¹³C.

As of the latest literature surveys, specific experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Thieno[2,3-b]pyridine-2-sulfonyl chloride, have not been publicly reported.

A theoretical analysis suggests that the ¹H NMR spectrum would display signals corresponding to the four protons on the bicyclic ring system. The protons on the pyridine (B92270) ring and the single proton on the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive information about their relative positions. Similarly, the ¹³C NMR spectrum would be expected to show seven distinct signals for each carbon atom in the thieno[2,3-b]pyridine (B153569) core, with the carbon atom attached to the sulfonyl chloride group being significantly influenced by its electron-withdrawing nature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Specific, experimentally determined IR and Raman spectra for this compound are not available in the reviewed scientific literature. However, the expected characteristic absorption bands can be predicted based on its structure:

SO₂ Stretching: The sulfonyl chloride group (-SO₂Cl) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations corresponding to the C=N bond within the pyridine ring and the C=C bonds of both the pyridine and thiophene rings would be observed in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected at lower frequencies, typically in the 350-450 cm⁻¹ range in the Raman spectrum.

These predicted values serve as a guide for what would be expected upon experimental analysis.

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. While experimental HRMS data is not widely published, the molecular formula and theoretical mass are established.

The molecular formula for this compound is C₇H₄ClNO₂S₂. This corresponds to a monoisotopic mass of 232.9372 Da. Current time information in Singapore. High-resolution mass spectrometry would be used to confirm this exact mass, thereby validating the elemental composition.

Predicted mass spectrometry data for various adducts of the molecule have been calculated and are presented in the table below. Current time information in Singapore. These predictions are useful for identifying the compound in mass spectrometry experiments, such as those coupled with liquid chromatography (LC-MS).

Adduct TypeCalculated m/z
[M]⁺232.93665
[M+H]⁺233.94448
[M+Na]⁺255.92642
[M+K]⁺271.90036
[M+NH₄]⁺250.97102
[M-H]⁻231.92992

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported. If a suitable single crystal were to be grown and analyzed, this method would provide unequivocal proof of the compound's connectivity and its conformation in the solid state, offering insights into the planarity of the fused ring system and the geometry of the sulfonyl chloride group.

Applications and Research Utility of Thieno 2,3 B Pyridine 2 Sulfonyl Chloride Derivatives

Thieno[2,3-b]pyridine-2-sulfonyl chloride as a Versatile Synthetic Intermediate

The thieno[2,3-b]pyridine (B153569) nucleus is a privileged scaffold in heterocyclic chemistry. The presence of a sulfonyl chloride group at the 2-position provides a highly reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This versatility enables the construction of large libraries of derivatives for structure-activity relationship (SAR) studies.

Building Blocks for Complex Fused Heterocyclic Systems

The thieno[2,3-b]pyridine core is a foundational component for synthesizing more complex, multi-ring heterocyclic systems. Starting from functionalized thieno[2,3-b]pyridines, researchers have successfully performed cyclocondensation reactions to create novel fused structures. For instance, 3-aminothieno[2,3-b]pyridine derivatives can be reacted with various reagents to yield tetracyclic compounds and pyridothienopyrimidines. osi.lvresearchgate.net These reactions often involve the amino and cyano or carboxamide groups at the 2 and 3 positions of the thieno[2,3-b]pyridine ring, leading to the formation of new pyrimidine, imidazole, or triazole rings fused to the parent scaffold. osi.lv Such complex systems are of interest for their unique three-dimensional structures and potential for novel biological interactions.

Precursors for Designed Molecular Architectures in Chemical Research

The reactivity of the thieno[2,3-b]pyridine core allows for its use as a precursor in the design of specific molecular architectures. The sulfonyl chloride group, in particular, can be converted into sulfonamides by reacting with a wide range of primary and secondary amines. This reaction introduces new substituents that can be tailored to probe specific binding pockets in biological targets. Similarly, other positions on the thieno[2,3-b]pyridine ring can be functionalized to build molecules with desired electronic and steric properties. For example, nicotinamide (B372718) derivatives have been used to prepare condensed thieno[2,3-b]pyridines, which can undergo further intramolecular cyclization to yield another series of derivatives. nih.gov This strategic, step-wise synthesis enables the creation of molecules designed to interact with specific enzymes or receptors.

Exploration of Biological Activities (Mechanistic and Structure-Activity Relationship Focus Only)

Derivatives of thieno[2,3-b]pyridine have been extensively studied for their potential as therapeutic agents, with research focusing on understanding their mechanisms of action and the relationship between their chemical structure and biological activity.

Enzyme Inhibition Studies

The thieno[2,3-b]pyridine scaffold has proven to be a potent inhibitor of various enzymes implicated in disease pathways.

Phosphoinositide-specific Phospholipase C (PLC): A significant body of research has identified thieno[2,3-b]pyridine derivatives as inhibitors of PLC enzymes. rsc.org This class of compounds was initially discovered through virtual screening against PLC isoforms. nih.govnih.gov Molecular modeling studies suggest a good fit within the PLC docking scaffold, supporting the hypothesis of direct enzyme inhibition. rsc.org The anti-proliferative effects of these compounds in cancer cell lines are often attributed to their PLC-inhibitory activity. mdpi.com

Glycogen Synthase Kinase-3 (GSK-3): While research on the thieno[2,3-b]pyridine core is ongoing, related fused heterocyclic systems have shown potent GSK-3β inhibition. For example, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were identified as potent GSK-3β inhibitors, with one compound exhibiting an IC50 of 3.1 nM. tandfonline.comnih.gov This suggests that thieno-fused scaffolds are promising for targeting this kinase, which is implicated in neurodegenerative diseases like Alzheimer's.

Epidermal Growth Factor Receptor (EGFR): The related thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully exploited to develop inhibitors of EGFR, a key target in cancer therapy. tandfonline.comscilit.comresearchgate.net Certain derivatives have demonstrated significant inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, with IC50 values in the nanomolar range. nih.gov Docking studies confirm that these compounds bind to crucial amino acid residues within the EGFR binding pocket. nih.gov

Phosphoinositide 3-kinase (PI3K): Novel derivatives of the related thieno[2,3-d]pyrimidine scaffold have been designed and synthesized as anti-PI3K agents. tandfonline.comnih.govnih.gov Specific compounds showed significant enzymatic inhibition of PI3Kβ and PI3Kγ isoforms, which are involved in cancer cell growth and survival pathways. nih.gov

Exchange Proteins directly Activated by cAMP (Epac): Thieno[2,3-b]pyridine derivatives have been identified as novel inhibitors of the Epac protein, a key transducer of cAMP signaling. google.comgoogle.comwipo.int These compounds act as non-competitive inhibitors of cAMP and have been shown to inhibit the activation of downstream effectors like Rap1 in cells. google.com

Other Kinases: Derivatives of 5-bromo-thieno[2,3-b]pyridines have been prepared and evaluated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Two compounds showed moderate Pim-1 inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. tandfonline.com

Table 1: Enzyme Inhibition by Thieno[2,3-b]pyridine and Related Derivatives

Target Enzyme Scaffold Representative Compound(s) Activity (IC50)
Pim-1 Kinase 5-bromo-thieno[2,3-b]pyridine Compound 5b 12.71 µM
Pim-1 Kinase 5-bromo-thieno[2,3-b]pyridine Compound 3c 35.7 µM
GSK-3β thieno[3,2-c]pyrazol-3-amine Compound 16b 3.1 nM
EGFR (Wild Type) thieno[2,3-d]pyrimidine Compound 2 0.28 µM
EGFR (T790M Mutant) thieno[2,3-d]pyrimidine Compound 2 5.02 µM
PI3Kβ (% Inhibition) thieno[2,3-d]pyrimidine Compound VIb 72% at 10 µM

Anti-Infective Research

The thieno[2,3-b]pyridine scaffold and its isomers have been explored for their potential to combat infectious diseases.

Anti-bacterial and Anti-fungal Activity: Several studies have reported the synthesis of new thieno[2,3-b]pyridine-based compounds with promising in vitro activity against various bacterial and fungal strains. ekb.eg One derivative, in particular, showed potent broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. ekb.eg Fused heterocyclic systems derived from 3-aminothieno[2,3-b]pyridines have also been tested for their antimicrobial and antifungal properties. osi.lv

Anti-malarial Activity: The related tetrahydrobenzo google.comwipo.intthieno[2,3-d]pyrimidine scaffold has emerged as a promising model for the development of new anti-malarial agents. nih.govrsc.org Derivatives from this class have shown significant in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values as low as 0.74 μM. nih.govrsc.org These compounds are thought to target dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the parasite. nih.gov

Table 2: Anti-Infective Activity of Thieno[2,3-b]pyridine and Related Derivatives

Organism Scaffold Representative Compound(s) Activity (MIC/IC50)
Various Bacteria/Fungi thieno[2,3-b]pyridine Compound 3c 4-16 µg/mL (MIC)
Plasmodium falciparum (W2 strain) tetrahydrobenzo google.comwipo.intthieno[2,3-d]pyrimidine Compound F16 0.74 µM (IC50)

Anti-Cancer Research in Cellular Models

Thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative and cytotoxic activity across a wide range of human cancer cell lines. Research has focused on elucidating the molecular mechanisms underlying these effects.

Mechanism of Action: The anticancer activity of thieno[2,3-b]pyridines is often multi-targeted. nih.gov Besides PLC inhibition, these compounds have been shown to induce cell death through apoptosis. nih.gov Mechanistic studies in prostate cancer cells revealed that these derivatives can inhibit proliferation and motility, promote G2/M cell cycle arrest, and lead to multinucleation. nih.gov In cervical cancer cells, a thieno[2,3-b]pyridine derivative was shown to be cytotoxic, with apoptosis identified as the primary mechanism of cell death. nih.gov

Effects on Cancer Stem Cells (CSCs): Certain thieno[2,3-b]pyridine compounds have shown the ability to target cancer stem cells, a subpopulation of cells responsible for tumor recurrence and resistance. Treatment of breast cancer cells with a novel derivative significantly lowered the percentage of CSCs and induced a metabolic shift from lipid to glucose metabolism. nih.gov Another study showed that a derivative could target epithelial, mesenchymal, and hybrid CD15s+ breast cancer cells. nih.gov

Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing the anticancer potency of this class. For instance, it was found that for 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, modifications at the 3-amino and 2-aryl carboxamide functionalities led to a complete loss of activity, whereas modifications at the C-5 position allowed for the preparation of more active compounds. mdpi.com Research on nineteen analogues against the NCI60 panel of human tumor cell lines revealed that ortho- and meta-double substitution on the phenyl ring resulted in the most active derivative, with growth inhibition (GI50) values between 20–40 nM for a range of cancer cell lines. rsc.org

Table 3: Anti-Cancer Activity of Thieno[2,3-b]pyridine Derivatives in Cellular Models

Cell Line Cancer Type Representative Compound(s) Activity (IC50/GI50)
HepG-2 Hepatocellular Carcinoma Compound 4b 3.12 µM
MCF-7 Breast Cancer Compound 4b 20.55 µM
HCT-116 Colon Cancer Alcohol-containing thieno[2,3-b]pyridines nM range
MDA-MB-231 Triple-Negative Breast Cancer Alcohol-containing thieno[2,3-b]pyridines nM range
Various (Melanoma, Breast, Lung, CNS, Leukemia) Various Derivative 1 (ortho-meta disubstituted) 20-40 nM

Table of Mentioned Compounds

Compound Name/Identifier Chemical Class/Scaffold
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine
Compound 3c (Pim-1 inhibitor) 5-bromo-thieno[2,3-b]pyridine
Compound 5b (Pim-1 inhibitor) 5-bromo-thieno[2,3-b]pyridine
Compound VIb (PI3K inhibitor) thieno[2,3-d]pyrimidine
Compound 16b (GSK-3β inhibitor) thieno[3,2-c]pyrazol-3-amine
Compound 2 (EGFR inhibitor) thieno[2,3-d]pyrimidine
Compound 3c (Antimicrobial) thieno[2,3-b]pyridine
Compound F16 (Anti-malarial) tetrahydrobenzo google.comwipo.intthieno[2,3-d]pyrimidine
Compound F4 (Anti-malarial) tetrahydrobenzo google.comwipo.intthieno[2,3-d]pyrimidine
Compound 4b (Anticancer) thieno[2,3-b]pyridine
DJ160 thieno[2,3-b]pyridine

Investigations into Metabolic Regulation Mechanisms (e.g., hepatic gluconeogenesis)

Derivatives of the thieno[2,3-b]pyridine scaffold have been identified as promising inhibitors of hepatic gluconeogenesis, a key metabolic process in the context of type 2 diabetes mellitus (T2DM). nih.gov Research into this area has elucidated the mechanism by which these compounds exert their effects on glucose metabolism.

A notable study identified a new class of thieno[2,3-b]pyridine derivatives as potent inhibitors of hepatic glucose production. nih.gov The mechanism of action for one of the optimized compounds, 8e , was found to involve the reduction of mRNA transcription levels of key gluconeogenic genes. nih.govresearchgate.net Specifically, it downregulates the expression of glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK), two critical enzymes in the gluconeogenesis pathway. nih.govresearchgate.net This targeted gene expression modulation leads to a decrease in hepatic glucose output. nih.gov

Initial screening identified a hit compound, DMT , with moderate inhibitory activity. Subsequent structural modifications led to the discovery of more potent derivatives, such as 8e and 9d , which demonstrated significantly improved inhibition of hepatic glucose production. nih.govresearchgate.net Compound 8e was further shown to reduce fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance in db/db mice, reinforcing its potential as a regulator of glucose homeostasis. nih.govresearchgate.net Another study noted that certain thieno[2,3-b]pyridine derivatives can induce a metabolic shift from lipid to glucose metabolism in breast cancer cell lines. nih.gov

Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives on Hepatic Gluconeogenesis

CompoundIC50 (μM)Key Structural Features
DMT33.8Initial hit compound with a thienopyridine core. nih.gov
8e16.8Optimized derivative with improved potency. nih.gov
9d12.3Optimized derivative with potent inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on their structural features. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different substituents and modifications to the core scaffold influence their potency and selectivity against various biological targets, including enzymes and receptors involved in cancer, viral infections, and metabolic disorders. nih.govnih.govnih.gov

Design Principles for Modulating Biological Potency and Selectivity

The design of potent and selective thieno[2,3-b]pyridine derivatives follows several key principles derived from SAR studies. A primary strategy involves modifying the substituents on the thienopyridine ring system to optimize interactions with the target protein. nih.govdrugbank.com

Core Scaffold Modification: For hepatic gluconeogenesis inhibitors, replacing a trifluoromethyl (CF3) group on the thienopyridine core was found to significantly improve potency. nih.govresearchgate.net This suggests that the electronic and steric properties of the core structure are critical for activity.

Introduction of Bulky Substituents: In the context of anticancer agents targeting VEGFR3, the introduction of bulky substituents, such as a methyl morpholine (B109124) or methyl piperazine (B1678402) group, at specific positions can enhance biological activity. mdpi.com Conversely, adding bulky groups in other regions can be detrimental, highlighting the importance of positional selectivity. mdpi.com

Isosteric Replacement: The thienopyrimidine scaffold, an isostere of quinazolines, is a common design strategy in modern drug development to create analogues with potentially improved pharmacological profiles. ijacskros.com

Prodrug Approach: To overcome issues like poor solubility, a prodrug-like approach has been explored where alcohol groups on the thienopyridine scaffold are converted to esters. mdpi.com This modification can improve absorption and cell penetration, with intracellular esterases later cleaving the ester to release the active drug. mdpi.com

Influence of Substituent Effects on Ligand-Target Interactions

The nature and position of substituents on the thieno[2,3-b]pyridine scaffold play a crucial role in defining the ligand's interaction with its biological target, thereby influencing its inhibitory activity.

For anti-Hepatitis C Virus (HCV) activity, SAR studies revealed several key insights:

Aromatic Moieties: The presence and substitution pattern of aromatic rings are significant. For instance, compounds with a furan (B31954) ring (10k ) or a pyridine (B92270) ring (10j ) at the C6 position of the thienopyridine core showed good activity. nih.govscribd.com

Lipophilicity: The lipophilicity of the molecule, often represented by C log P, is a factor, with many active compounds possessing acceptable lipophilicity for biological activity. scribd.com

Substituents on Amide Group: Modifications to the N-phenylacetamide moiety attached to the core revealed that different substituents on the benzene (B151609) ring were well-tolerated. The introduction of a chlorine atom at the para-position of the benzene ring, as in compound 12c , resulted in one of the most potent compounds in the series. nih.gov

SAR of Thieno[2,3-b]pyridine Derivatives as HCV Inhibitors

CompoundEC50 (μM)Key Substituents
10j6.5Pyridine ring at C6 position. scribd.com
10k9.6Furan ring at C6 position. scribd.com
12b3.5m-Cl substitution on the N-phenylacetamide ring. nih.gov
12c3.3p-Cl substitution on the N-phenylacetamide ring. nih.gov
12o4.5p-F substitution on the N-phenylacetamide ring. nih.gov

In the development of c-Src kinase inhibitors, SAR studies highlighted the importance of substituents on both the thienopyridine ring and other aromatic moieties within the molecule for effective interaction with the ATP hydrophobic pocket of the enzyme. nih.govdrugbank.com Molecular modeling and X-ray crystallography have been used to understand the orientation and interactions of these ligands, guiding the design of more potent inhibitors. nih.gov

Stereochemical Considerations in SAR Analysis

The influence of stereochemistry on the biological activity of thieno[2,3-b]pyridine derivatives is a critical aspect of SAR analysis, although it is not extensively detailed in all studies. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and selectivity for a biological target. In the research focused on novel thieno[2,3-b]pyridine analogues as Hepatitis C Virus inhibitors, the synthesized compounds were evaluated for their biological activity, but specific investigations into how different stereoisomers (enantiomers or diastereomers) might exhibit varying levels of potency were not explicitly reported in the reviewed literature. scribd.com Therefore, while stereochemistry is a fundamental principle in drug design, detailed SAR analysis based on stereochemical variations for this specific class of compounds is not available in the provided sources.

Theoretical and Computational Studies on Thieno 2,3 B Pyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. Density Functional Theory (DFT) is a widely used method for this purpose.

Detailed research on thieno[2,3-b]pyridine (B153569) derivatives has utilized DFT with the B3LYP functional to investigate their electronic structure. sci-hub.se Such studies calculate key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. sci-hub.se

For a series of newly synthesized thieno[2,3-b]pyridine analogues, these calculations revealed low HOMO and LUMO energies, suggesting a stable electronic configuration. sci-hub.se The specific values provide quantitative insight into the molecule's electronic character, which is crucial for predicting its behavior in chemical reactions and biological interactions.

Table 1: Calculated Electronic Properties of Thieno[2,3-b]pyridine Derivatives using DFT/B3LYP Data extracted from studies on analogous compounds to illustrate the application of the methodology.

Compound FeatureHOMO Energy (eV)LUMO Energy (eV)
Thiazole-clubbed thienopyridine-4.85 to -5.52-2.79 to -3.62

This interactive table showcases representative energy ranges calculated for thieno[2,3-b]pyridine derivatives, as reported in the literature. sci-hub.se

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To explore the therapeutic potential of thieno[2,3-b]pyridine derivatives, molecular docking and dynamics simulations are employed to analyze their interactions with biological targets.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. Studies on thieno[2,3-b]pyridine derivatives have successfully used this technique to elucidate binding modes with various enzymes. For instance, derivatives have been docked into the active site of PIM-1 kinase, a target in cancer therapy. nih.gov These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. nih.govuni-hamburg.de Docking studies have also been performed on targets like E. coli DNA gyrase B, highlighting the scaffold's potential as an antimicrobial agent. sci-hub.se

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. Following docking, MD simulations can be run to observe the conformational changes and persistence of key interactions. For the related thieno[2,3-d]pyrimidine (B153573) scaffold, MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used to estimate the free binding energy, offering a more accurate prediction of binding affinity. benthamdirect.com This combined approach is crucial for prioritizing compounds for synthesis and experimental testing.

Table 2: Examples of Protein Targets for Thieno[2,3-b]pyridine Derivatives in Docking Studies

Biological TargetTherapeutic AreaKey Finding from Docking
PIM-1 KinaseOncologyIdentification of binding mode in the kinase active site consistent with in vitro activity. nih.gov
Protein Kinase C theta (PKC-θ)VariousDocking was used to generate alignments for 3D-QSAR modeling. uni-hamburg.de
E. coli DNA gyrase BInfectious DiseasePrediction of interactions within the ATP binding site. sci-hub.se

This interactive table summarizes key biological targets that have been investigated using molecular docking for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A receptor-guided 3D-QSAR model was developed for a series of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives as inhibitors of Protein Kinase C theta (PKC-θ). uni-hamburg.de The study utilized an induced fit docking (IFD) protocol to account for the flexibility of the protein's active site. uni-hamburg.de The resulting ligand alignments from docking were then used to build the 3D-QSAR model. uni-hamburg.de

The model demonstrated good predictive power, as indicated by its statistical parameters. uni-hamburg.de Such models are valuable as they generate contour maps that visualize the regions where certain structural features (e.g., steric bulk, positive or negative electrostatic potential) are predicted to increase or decrease biological activity. This information provides a clear roadmap for designing new, more potent derivatives. uni-hamburg.de

Table 3: Statistical Results of the 3D-QSAR Model for Thieno[2,3-b]pyridine Derivatives

Statistical ParameterValueDescription
Q²_test0.600Predictive ability of the model (test set)
R²_train0.915Goodness of fit of the model (training set)
Pearson-r0.801Correlation between predicted and experimental values (test set)
SD0.241Standard deviation of the regression

This interactive table presents the statistical validation metrics for the developed 3D-QSAR model, indicating a reliable and predictive model. uni-hamburg.de

Reaction Mechanism Elucidation through Advanced Computational Methods

Advanced computational methods are also applied to understand the mechanisms of chemical reactions used to synthesize the thieno[2,3-b]pyridine scaffold. By modeling reaction pathways, chemists can gain insight into transition states, intermediates, and the factors that control reaction outcomes.

For example, a plausible reaction mechanism was proposed for the visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines to form 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. The proposed mechanism begins with a homolytic Se-Se bond cleavage. Theoretical calculations were applied in this context to better understand the solvent-fluorophore interactions involved in the transformation, providing a deeper understanding of the reaction conditions and intermediates. While not directly involving thieno[2,3-b]pyridine-2-sulfonyl chloride, this demonstrates how computational methods are used to elucidate the formation of the core heterocyclic system.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Thieno[2,3-b]pyridine-2-sulfonyl chloride Synthesis

The synthesis of sulfonyl chlorides traditionally involves reagents and conditions that are not environmentally friendly. Future research will likely focus on developing greener synthetic routes for this compound. This includes the use of safer, more sustainable reagents and solvents.

Key areas of development include:

Metal-Free Oxidation: Moving away from heavy metal catalysts, research is exploring metal-free aerobic oxidation conditions to convert corresponding thiols or disulfides into sulfonyl chlorides. rsc.org

Alternative Chlorinating Agents: Replacing harsh chlorinating agents with milder and more environmentally benign alternatives is a significant goal. Reagents like N-chlorosuccinimide (NCS) are being investigated for the chlorosulfonation of various substrates. organic-chemistry.org

Sustainable Solvents: The use of water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds (VOCs) is a key aspect of green synthesis. researchgate.net

Green Chemistry ApproachKey FeaturesPotential Advantages for this compound Synthesis
Metal-Free Aerobic OxidationUses oxygen as the terminal oxidant, avoids heavy metal waste. rsc.orgReduced environmental impact and potential for cleaner product streams.
Alternative Chlorinating Agents (e.g., NCS)Milder reaction conditions, often from readily available starting materials. organic-chemistry.orgImproved safety profile and potentially higher yields with fewer side reactions.
Use of Sustainable Solvents (e.g., Water)Reduces reliance on hazardous organic solvents. researchgate.netLower environmental footprint and potentially simplified purification processes.
Reagent RecyclingMinimizes waste by regenerating and reusing reagents. organic-chemistry.orgIncreased cost-effectiveness and resource efficiency.

Integration with Flow Chemistry and Automation for Enhanced Synthesis and Derivatization

Flow chemistry offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with sulfonyl chloride synthesis. rsc.org The integration of flow chemistry with automation can lead to safer, more efficient, and scalable production of this compound and its derivatives.

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound to improve reaction control, enhance safety, and increase throughput. rsc.orgmdpi.com

Automated Derivatization: Utilizing automated flow systems to rapidly synthesize libraries of sulfonamide and sulfonate ester derivatives from this compound for screening purposes. acs.orgnih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques into flow systems to monitor reaction progress and enable rapid optimization of reaction conditions.

Exploration of New Mechanistic Pathways and Biological Targets for Thienopyridine Sulfonyl Derivatives

While the biological activities of many thienopyridine derivatives are known, the specific roles of sulfonamide and sulfonate ester derivatives of Thieno[2,3-b]pyridine (B153569) are less explored. Future research will focus on elucidating their mechanisms of action and identifying novel biological targets.

Potential research directions include:

Kinase Inhibition: Investigating the potential of thienopyridine sulfonamides to act as inhibitors of specific protein kinases involved in cancer and other diseases.

Antimicrobial Activity: Exploring the antimicrobial properties of these derivatives against a range of bacterial and fungal pathogens, potentially targeting essential enzymes. ekb.eg

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of thienopyridine sulfonamides to understand the relationship between their chemical structure and biological activity, leading to the design of more potent and selective compounds.

Advanced Applications in Materials Science and Supramolecular Chemistry

The rigid, aromatic structure of the thieno[2,3-b]pyridine core suggests potential applications in materials science and supramolecular chemistry. Research in this area is still in its infancy but holds considerable promise.

Future explorations may include:

Organic Electronics: Investigating the electronic properties of polymers and small molecules incorporating the thieno[2,3-b]pyridine moiety for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Supramolecular Assemblies: Designing and synthesizing thienopyridine-based molecules capable of self-assembly into well-defined supramolecular structures with interesting photophysical or electronic properties.

Sensors: Developing chemosensors based on thienopyridine derivatives for the detection of specific ions or molecules.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening for Novel Derivative Discovery

The combination of combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy for the rapid discovery of novel bioactive compounds. Applying these approaches to derivatives of this compound could accelerate the identification of new drug candidates and functional materials.

Future research efforts will likely focus on:

Library Synthesis: Utilizing automated synthesis platforms to generate large and diverse libraries of thienopyridine sulfonamides and related derivatives. nih.gov

High-Throughput Screening: Screening these compound libraries against a wide range of biological targets (e.g., enzymes, receptors) and for desired material properties.

Data Analysis and Machine Learning: Employing computational tools and machine learning algorithms to analyze the large datasets generated from HTS to identify lead compounds and predict the properties of new derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-2-sulfonyl chloride?

The compound is typically synthesized via sulfonation of thieno[2,3-b]pyridine derivatives. For example, Abdelhamid et al. (2010) synthesized analogous thieno[2,3-b]pyridines using reagents like chloroacetone or ethyl chloroacetate, followed by sulfonation with chlorosulfonic acid or sulfuryl chloride . Key steps include cyclization of precursor pyridine-thiophene hybrids and subsequent sulfonyl chloride introduction. Reaction yields depend on temperature control (e.g., 0–5°C for sulfonation) and stoichiometric ratios of sulfonating agents .

Q. How is this compound characterized spectroscopically?

Characterization involves:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic protons and sulfonyl group integration.
  • IR : Peaks at ~1360 cm1^{-1} (S=O symmetric stretch) and ~1170 cm1^{-1} (S=O asymmetric stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 233.7 (matching molecular weight) and fragmentation patterns consistent with sulfonyl chloride cleavage .
  • Elemental Analysis : Confirmation of C, H, N, S, and Cl percentages .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep at +4°C in airtight containers to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce side reactions like hydrolysis .
  • Catalysts : Use Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution efficiency .
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes moisture interference .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Purity >95% is achievable, as reported in synthesis studies .

Q. How can discrepancies in spectral data between studies be resolved?

Discrepancies in NMR or IR data may arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) shift proton signals .
  • Impurities : Trace moisture hydrolyzes sulfonyl chloride to sulfonic acid, altering IR peaks .
  • Instrument Calibration : Regular calibration of spectrometers ensures reproducibility. Cross-validate data with multiple techniques (e.g., HRMS for molecular formula confirmation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfur in sulfonyl group) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Studies on analogous compounds show sulfonyl groups forming hydrogen bonds with active-site residues .
  • Kinetic Modeling : Use Arrhenius equations to model reaction rates with amines or alcohols, aiding in nucleophile selection .

Methodological Considerations

Q. How to assess the stability of this compound under varying pH conditions?

  • Hydrolysis Kinetics : Monitor degradation via HPLC at pH 2–12. Stability decreases above pH 7 due to sulfonic acid formation .
  • Storage Recommendations : Buffer solutions (pH 4–6) or lyophilization prolong shelf life .

Q. What strategies mitigate side reactions during derivatization?

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc before sulfonation .
  • Stepwise Synthesis : Isolate intermediates (e.g., thieno[2,3-b]pyridine) before sulfonyl chloride introduction to reduce competing reactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for thieno-pyridine derivatives?

  • Structural Variations : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) alter pharmacokinetics .
  • Assay Conditions : Varying cell lines or enzyme concentrations in bioactivity assays lead to divergent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.